![molecular formula C14H10F3IN2O3S B322304 2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322304.png)
2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-iodoaniline: This involves the iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Formation of 4-iodoanilino sulfonyl chloride: This step involves the reaction of 4-iodoaniline with chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling with 2,2,2-trifluoroacetamide: The final step involves the reaction of 4-iodoanilino sulfonyl chloride with 2,2,2-trifluoroacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of the iodo group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the sulfonyl group can produce sulfone derivatives.
Scientific Research Applications
2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The iodoaniline moiety can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-{4-[(4-bromoanilino)sulfonyl]phenyl}acetamide
- 2,2,2-trifluoro-N-{4-[(4-chloroanilino)sulfonyl]phenyl}acetamide
- 2,2,2-trifluoro-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide
Uniqueness
Compared to its analogs, 2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it particularly valuable in applications where strong and specific interactions with molecular targets are required.
Properties
Molecular Formula |
C14H10F3IN2O3S |
---|---|
Molecular Weight |
470.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H10F3IN2O3S/c15-14(16,17)13(21)19-10-5-7-12(8-6-10)24(22,23)20-11-3-1-9(18)2-4-11/h1-8,20H,(H,19,21) |
InChI Key |
IQHHFHWCQBKEOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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